2'-Deoxy-2'-fluorocytidine

Catalog No.
S1527782
CAS No.
10212-20-1
M.F
C9H12FN3O4
M. Wt
245.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-2'-fluorocytidine

CAS Number

10212-20-1

Product Name

2'-Deoxy-2'-fluorocytidine

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1

InChI Key

NVZFZMCNALTPBY-XVFCMESISA-N

SMILES

Array

Synonyms

2’-Deoxy-2’-fluorocytidine; 2’-Fluoro-2’-deoxy-β-D-ribofuranosylcytosine; 2’-Fluoro-2’-deoxycytidine; NSC 529432;

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F

The exact mass of the compound 2'-Deoxy-2'-fluorocytidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749427. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a highly specialized fluorinated pyrimidine nucleoside analog utilized primarily as a precursor for modified oligonucleotide synthesis and as a broad-spectrum viral polymerase inhibitor in drug discovery [1]. By substituting the 2'-hydroxyl group with a highly electronegative fluorine atom, this compound forces the ribose ring into a C3'-endo (North) conformation, which is critical for enhancing the thermal stability and nuclease resistance of A-form RNA/DNA heteroduplexes[2]. For procurement teams and laboratory managers, 2'-FdC represents a high-value building block for developing advanced short interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers, as well as serving as a potent benchmark compound in antiviral screening assays targeting RNA-dependent RNA polymerases (RdRp) [3].

Substituting 2'-FdC with unmodified 2'-deoxycytidine or cytidine inevitably leads to rapid exonuclease and endonuclease degradation in biological media, rendering unmodified oligonucleotides useless for most in vivo or extended in vitro therapeutic models [1]. While 2'-O-methylcytidine is a common and less expensive nuclease-resistant alternative, its bulky methoxy group can introduce steric hindrance that disrupts critical protein-nucleic acid interactions, such as those within the RNA-induced silencing complex (RISC) [2]. Furthermore, in antiviral screening contexts, substituting 2'-FdC with traditional nucleoside analogs like Cytarabine (Ara-C) or Ribavirin often confounds assay results due to their significantly higher baseline cytotoxicity or lower target-specific potency, making 2'-FdC the strictly required standard for high-fidelity RdRp inhibition models [3].

Duplex Thermal Stabilization in Oligonucleotide Synthesis

Incorporation of 2'-F modifications such as 2'-FdC into oligonucleotides drives the sugar pucker into a C3'-endo conformation, which closely mimics the structure of A-form RNA. This conformational restriction significantly increases the thermal melting temperature (Tm) of the resulting duplexes while simultaneously conferring high resistance to nuclease degradation, outperforming both unmodified DNA and RNA baselines[1].

Evidence DimensionDuplex Melting Temperature (Tm) and Sugar Pucker Conformation
Target Compound DataInduces C3'-endo (North) conformation, increasing duplex Tm
Comparator Or BaselineUnmodified 2'-deoxycytidine (favors C2'-endo, lower Tm)
Quantified DifferenceSignificant increase in thermal stability and shift to >80% C3'-endo conformer
ConditionssiRNA and antisense oligonucleotide (ASO) heteroduplex formation

Procuring 2'-FdC for solid-phase synthesis allows developers to tune oligonucleotide binding affinity and nuclease resistance without adding the steric bulk of 2'-O-methyl groups.

In Vitro Antiviral Efficacy and Cytotoxicity Profile

In comparative in vitro models of Borna Disease Virus (BDV) infection, 2'-FdC demonstrated equivalent viral inhibition to Cytarabine (Ara-C) but with a highly favorable cytotoxicity profile. While Ara-C caused severe cell death at effective doses, 2'-FdC maintained near-total cell viability even at concentrations up to 100 µM[1].

Evidence DimensionCell viability / Cytotoxicity at effective antiviral concentrations
Target Compound DataNegligible cytotoxicity at up to 100 µM (maintains ~100% cell viability)
Comparator Or BaselineAra-C (Cytarabine) (74% reduction in cell viability at 20 µM)
Quantified Difference>5-fold higher tolerability threshold in vitro while maintaining >90% viral inhibition at 4 µM
ConditionsVero cell viability assay during Borna Disease Virus (BDV) infection modeling

For virology screening programs, 2'-FdC provides a wide therapeutic window for RdRp inhibition assays, avoiding the confounding cytotoxic effects seen with Ara-C.

Broad-Spectrum Bunyavirus Inhibition Potency

When evaluated against emerging bunyaviruses such as Heartland and severe fever with thrombocytopenia syndrome virus (SFTSV), 2'-FdC exhibited exceptionally high potency compared to the standard broad-spectrum antiviral Ribavirin. In 90% virus yield reduction assays, 2'-FdC achieved inhibition at low micromolar concentrations, drastically outperforming the Ribavirin baseline [1].

Evidence DimensionIn vitro inhibitory concentration (IC90 / VYR assay)
Target Compound DataInhibited Heartland and SFTSV at 0.9 and 3.7 µM
Comparator Or BaselineRibavirin (inhibited at an average of 47 µM)
Quantified Difference~12.7 to 52-fold higher potency (lower effective concentration)
Conditions90% virus yield reduction (VYR) assays in vitro

Positions 2'-FdC as a highly effective positive control or benchmark inhibitor for emerging phlebovirus and bunyavirus drug discovery programs compared to standard ribavirin.

Radiosensitization for DNA Damage Modeling

In studies utilizing DNA origami nanoframes to measure radiation-induced biomolecular damage, the incorporation of 2'-deoxy-2'-fluorocytidine resulted in the highest enhancement of double-strand breaks (DSBs) among tested analogs. This highlights a distinct mechanism of radiosensitization driven by the halogen substituent on the sugar moiety, which is not observed in unmodified cytidine [1].

Evidence DimensionRadiation-induced Double Strand Break (DSB) yield
Target Compound DataSignificant enhancement in DSB yield upon ionizing radiation
Comparator Or BaselineUnmodified cytidine control strand
Quantified DifferenceHighest enhancement of DSB among tested sugar-modified nucleosides
ConditionsDNA origami nanoframe supports exposed to low-energy electrons/radiation

Researchers modeling radiation damage can use 2'-FdC-modified strands to selectively amplify and study localized DNA double-strand breaks.

Solid-Phase Synthesis of Nuclease-Resistant Oligonucleotides

Due to its ability to induce a C3'-endo sugar pucker and increase duplex Tm, 2'-FdC is an essential phosphoramidite precursor for synthesizing highly stable siRNAs, ASOs, and RNA aptamers that require extended half-lives in biological media without the steric bulk of 2'-O-methyl modifications [1].

Benchmark Inhibitor in Viral Polymerase Screening

Given its potent, low-micromolar inhibition of bunyaviruses and Borna disease virus combined with an exceptionally low cytotoxicity profile, 2'-FdC serves as a highly effective positive control and benchmark compound in high-throughput RdRp inhibitor screening assays [2].

DNA Radiosensitization and Structural Damage Modeling

Leveraging its distinct capacity to enhance double-strand break yields upon irradiation compared to unmodified cytidine, 2'-FdC is highly suited for specialized structural biology applications, such as DNA origami-based models designed to map and quantify low-energy electron-induced biomolecular damage[3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

245.08118403 Da

Monoisotopic Mass

245.08118403 Da

Heavy Atom Count

17

UNII

LCY080JPY9

Wikipedia

2'-Deoxy-2'-fluorocytidine

Dates

Last modified: 08-15-2023
Iwan et al. 5-Formylcytosine to cytosine conversion by C-C bond cleavage in vivo. Nature Chemical Biology, doi: 10.1038/nchembio.2531, published online 27 November 2017

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